1-Phenyl-1,2-ethanediol diacetate

Description

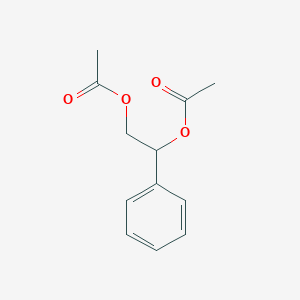

Structure

3D Structure

Properties

CAS No. |

6270-03-7 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(2-acetyloxy-2-phenylethyl) acetate |

InChI |

InChI=1S/C12H14O4/c1-9(13)15-8-12(16-10(2)14)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |

InChI Key |

WCYRXMRSUIXKRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(C1=CC=CC=C1)OC(=O)C |

Origin of Product |

United States |

Structural Context and Nomenclature in Organic Chemistry

1-Phenyl-1,2-ethanediol (B126754) diacetate, a diester, possesses a unique structural framework that underpins its chemical reactivity and utility. The molecule features a phenyl group and two acetate (B1210297) groups attached to a two-carbon (ethane) backbone. The hydroxyl groups of the parent diol, 1-phenyl-1,2-ethanediol (also known as styrene (B11656) glycol), are both acetylated, leading to the diacetate ester. ontosight.ai

The systematic nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-phenylethane-1,2-diyl diacetate. nih.gov However, it is also commonly referred to by other names such as phenylglycol diacetate and 1,2-diacetoxy-1-phenylethane. ontosight.ainih.gov

The presence of a chiral center at the carbon atom bonded to both the phenyl group and an acetoxy group means that 1-phenyl-1,2-ethanediol diacetate can exist as enantiomers. The specific stereochemistry of the molecule is crucial in applications such as asymmetric synthesis, where optically pure starting materials are essential.

Table 1: Structural and Chemical Identity of 1-Phenyl-1,2-ethanediol Diacetate

| Identifier | Value |

| IUPAC Name | 1-Phenylethane-1,2-diyl diacetate nih.gov |

| Common Names | Phenylglycol diacetate, (2-acetyloxy-1-phenylethyl) acetate nih.gov |

| CAS Number | 6270-03-7 nih.gov |

| Molecular Formula | C₁₂H₁₄O₄ ontosight.ai |

| Molecular Weight | 222.24 g/mol |

| SMILES | CC(=O)OCC(C1=CC=CC=C1)OC(=O)C uni.lu |

| InChI | InChI=1S/C12H14O4/c1-9(13)15-8-12(16-10(2)14)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 uni.lu |

Spectroscopic data further elucidates the structure of 1-phenyl-1,2-ethanediol diacetate. For instance, 13C NMR spectroscopy can distinguish the different carbon environments within the molecule, while GC-MS analysis provides information on its fragmentation patterns. nih.gov

Significance As a Synthetic Intermediate and Organic Building Block

1-Phenyl-1,2-ethanediol (B126754) diacetate serves as a valuable synthetic intermediate, particularly in the fields of pharmaceutical and agrochemical synthesis. ontosight.ai Its utility stems from the phenylglycol backbone, which can be a precursor to more complex molecular architectures. ontosight.ai The acetate (B1210297) groups can act as protecting groups for the diol functionality or can be involved in various chemical transformations.

The synthesis of 1-phenyl-1,2-ethanediol diacetate is typically achieved through the acetylation of 1-phenyl-1,2-ethanediol using reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base. ontosight.ai The precursor, 1-phenyl-1,2-ethanediol, is itself an important chiral building block with wide applications in the pharmaceutical industry and in the production of liquid crystal display materials. researchgate.net The enzymatic resolution of racemic 1-phenyl-1,2-ethanediol is a well-established method to obtain enantiomerically pure forms, which are crucial for the synthesis of certain drugs. researchgate.netsigmaaldrich.com

The diacetate derivative, therefore, represents a stable, readily prepared form of this important chiral synthon. It can be used to introduce the 1-phenyl-1,2-diol moiety into a target molecule, with the acetate groups being removed at a later synthetic stage.

Evolution of Research Interests in Vicinal Diol Acetates

Classical Chemical Synthesis Pathways

The traditional synthesis of 1-phenyl-1,2-ethanediol diacetate relies on established organic chemistry reactions. These methods are valued for their reliability and scalability, forming the bedrock of industrial production.

Esterification of 1-Phenyl-1,2-ethanediol (Phenylglycol) Derivatives

The most direct method for synthesizing 1-phenyl-1,2-ethanediol diacetate is through the esterification of its precursor, 1-phenyl-1,2-ethanediol, also known as phenylglycol. ontosight.ai This reaction involves the acetylation of both hydroxyl groups on the phenylglycol backbone. Typically, this is achieved by reacting 1-phenyl-1,2-ethanediol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is generally carried out in the presence of a base, which acts as a catalyst and neutralizes the acidic byproduct (acetic acid or hydrochloric acid). This process effectively converts the diol into its corresponding diacetate ester. ontosight.ai

Styrene (B11656) Oxide Ring-Opening Reactions Followed by Acetylation

An alternative classical pathway begins with styrene oxide. This method involves a two-step sequence. First, the epoxide ring of styrene oxide is opened through hydrolysis to yield 1-phenyl-1,2-ethanediol. This hydrolysis can be catalyzed by either an acid or a base. Following the formation of the diol, the subsequent step is acetylation, as described in the previous section. This two-step approach, starting from the readily available styrene oxide, provides a versatile route to the diacetate. Enantioselective hydrolysis of racemic styrene oxide can also be employed to produce enantiopure (R)-phenyl-1,2-ethanediol, which can then be acetylated if a specific stereoisomer of the diacetate is desired. researchgate.netnih.gov

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and environmental impact. For the esterification of 1-phenyl-1,2-ethanediol, key parameters include temperature, solvent, and the choice of catalyst. While general bases can catalyze the reaction, more specific and efficient catalyst systems have been developed for similar esterification processes. For instance, studies on the enzymatic synthesis of similar acetates have optimized factors like enzyme concentration, temperature, and substrate molar ratios to achieve high conversion rates. scirp.orgscirp.org In related hydrogenations of α-keto esters to form diols, ruthenium-based catalysts like Ru-MACHO have been used effectively in methanol (B129727) at elevated temperatures and pressures, demonstrating the importance of specialized catalysts in achieving high yields. chemicalbook.com For lipase-catalyzed reactions, which can be seen as a bridge between classical and biocatalytic methods, temperature control is critical; for example, increasing the temperature from 50°C to 60°C can lead to enzyme denaturation and a decrease in reaction rate. scirp.org

Enzymatic and Biocatalytic Approaches to 1-Phenyl-1,2-ethanediol

Biocatalysis offers a powerful and environmentally benign alternative for producing chiral compounds. For the synthesis of enantiomerically pure 1-phenyl-1,2-ethanediol, a key precursor to the diacetate, enzymatic and whole-cell biocatalytic methods are particularly prominent. These approaches are noted for their high stereoselectivity.

Asymmetric Reduction of Prochiral Ketones to 1-Phenyl-1,2-ethanediol

A significant biocatalytic strategy for producing optically pure 1-phenyl-1,2-ethanediol is the asymmetric reduction of a prochiral ketone, such as α-hydroxy acetophenone (B1666503) (also known as 2-hydroxyacetophenone). nih.govijournals.cn This method leverages the high enantioselectivity of certain enzymes, primarily carbonyl reductases. nih.govnih.gov

Whole-cell biocatalysts are often preferred to avoid the need for expensive cofactors like NADPH. nih.gov For example, recombinant Escherichia coli cells co-expressing a carbonyl reductase from Candida magnolia (CMCR) and a glucose dehydrogenase (GDH) for cofactor regeneration can reduce α-hydroxy acetophenone to (S)-1-phenyl-1,2-ethanediol with a 90% yield and 99% enantiomeric excess (ee). nih.govnih.gov Similarly, a fusion enzyme system in E. coli, incorporating an (S)-carbonyl reductase from Candida parapsilosis, has been used to catalyze the same reduction, achieving yields up to 98.8% and an optical purity greater than 99%. ijournals.cn Plant tissues, such as those from apples or carrots, have also been demonstrated as effective biocatalysts for the asymmetric reduction of various prochiral ketones, yielding chiral alcohols with high enantioselectivity. nih.gov

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Source |

| Recombinant E. coli (co-expressing CMCR and GDH) | α-Hydroxy acetophenone | (S)-1-Phenyl-1,2-ethanediol | 90% | 99% | nih.govnih.gov |

| Recombinant E. coli (fusion enzyme system) | 2-Hydroxyacetophenone | (S)-1-Phenyl-1,2-ethanediol | 98.8% | >99% | ijournals.cn |

| Brevibacterium lutescens CCZU12-1 | (R)-1-Phenyl-1,2-ethanediol | (S)-1-Phenyl-1,2-ethanediol | - | 99% | nih.gov |

| Baker's Yeast | 1-Phenyl-1,2-propanedione | (-)-(1R,2S)-1-Phenyl-1,2-propanediol | 89.6% | >98% | blogspot.com |

| Plant Tissues (e.g., Apple, Carrot) | Acetophenone | Chiral Alcohols | ~80% | ~98% | nih.gov |

Deracemization Strategies for (R,S)-1-Phenyl-1,2-ethanediol via Stereoinversion

Deracemization is an elegant strategy to convert a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. For (R,S)-1-phenyl-1,2-ethanediol, this is often accomplished through a stereoinversion process using whole-cell biocatalysts. researchgate.netresearchgate.net This method typically involves a one-pot, two-step reaction cascade. researchgate.net

A notable example uses resting cells of Candida albicans. researchgate.netresearchgate.net In this system, the (R)-enantiomer of 1-phenyl-1,2-ethanediol is first selectively oxidized to the intermediate ketone, α-hydroxyacetophenone. Subsequently, this ketone is asymmetrically reduced by the same biocatalyst to the (S)-enantiomer of the diol. This process results in the conversion of the racemic starting material into the pure (S)-enantiomer with high enantiomeric excess (99%) and good isolated yields (60-85%). researchgate.net A similar deracemization approach has been developed for other diols, such as the synthesis of (R)-1,3-butanediol from its racemate using a whole-cell stereoinverting cascade system, highlighting the broader applicability of this strategy. nih.gov

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Source |

| Candida albicans CCT 0776 | (R,S)-1-Phenyl-1,2-ethanediol | (S)-1-Phenyl-1,2-ethanediol | 60-85% | 99% | researchgate.netresearchgate.net |

| Candida parapsilosis | Racemic 1-phenyl-1,2-ethanediol | (S)-1-phenyl-1,2-ethanediol | High | High | nih.gov |

| Candida parapsilosis / Pichia kudriavzevii | Racemic 1,3-butanediol | (R)-1,3-butanediol | 83.4% (16.67 g/L) | 99.5% | nih.gov |

Enzyme Engineering and Bioreactor Optimization for Enantiopure Diol Production

A key strategy involves the refinement of the enzymes themselves. For instance, the gene encoding an R-specific carbonyl reductase from Candida parapsilosis (CprCR), which catalyzes the formation of (R)-1-phenyl-1,2-ethanediol from 2-hydroxyacetophenone, has been a target for codon optimization. By adapting rare codons to be more suitable for expression in Escherichia coli and truncating a disordered sequence, a modified enzyme (mRCR) was created. This engineered enzyme exhibited a 35.6% increase in total activity. nih.gov In a whole-cell biotransformation system, this led to a molar conversion yield of 86.4% and an enantiomeric excess of 93.6%, representing significant increases of 36.5% and 15.8%, respectively, compared to the wild-type enzyme. nih.gov

Cofactor regeneration is another critical aspect of optimizing these biocatalytic systems. The synthesis of (S)-1-phenyl-1,2-ethanediol from the (R)-enantiomer can be achieved through a stereoinversion process involving two enzymes: an NAD⁺-linked (R)-carbonyl reductase (RCR) and an NADPH-dependent (S)-carbonyl reductase (SCR). researchgate.net To overcome limitations caused by imbalanced redox cofactors, pyridine (B92270) nucleotide transhydrogenases (PNTs) from E. coli have been introduced into the engineered pathway. These PNTs rebalance (B12800153) the intracellular pools of NAD⁺/NADH and NADP⁺/NADPH, leading to a dramatic improvement in production. This strategy increased the optical purity by 51.5% and the yield by 80.6%, while reducing the reaction time seven-fold. researchgate.net With an optimized NAD⁺/NADPH ratio of 3.0 or higher, the system achieved a 95.2% yield and 97.4% optical purity for (S)-1-phenyl-1,2-ethanediol within 6 hours. researchgate.net

Bioreactor design and process optimization also play a crucial role. The use of immobilized cells can enhance stability and reusability. For the production of (R)-1-phenyl-1,2-ethanediol, whole cells containing a (2R,3R)-butanediol dehydrogenase were immobilized, showing favorable thermal and operational stability. researchgate.net A fed-batch strategy with these immobilized cells yielded 195 mM of the product with an enantiomeric excess greater than 99% and a productivity of approximately 54 g/L per day. researchgate.net Furthermore, overcoming product inhibition is a significant challenge. The oxidation of racemic 1-phenyl-1,2-ethanediol is often hampered by the product, 2-hydroxyacetophenone. A differential circulation reactor with continuous product extraction via a microporous hydrophobic hollow fiber membrane has been shown to mitigate this inhibition, leading to a conversion of 50% and an enantiomeric excess of over 99% for the remaining (S)-enantiomer. nih.gov

Multi-enzyme cascade systems, where several enzymes work in concert, offer a streamlined approach. A coupled multi-enzyme system in E. coli was developed for the production of (S)-1-phenyl-1,2-ethanediol using xylan (B1165943) as a co-substrate for cofactor regeneration. nih.gov This system, comprising (S)-carbonyl reductase II, a glucose dehydrogenase mutant, and an endo-β-1,4-xylanase, achieved a 98.3% yield and 100% optical purity under optimized conditions. nih.gov

Table 1: Performance of Engineered Enzymes and Bioreactor Setups for Enantiopure Diol Production

| Strategy | Target Enantiomer | Key Enzyme/System | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Codon Optimization | (R)-1-phenyl-1,2-ethanediol | Codon-optimized R-specific carbonyl reductase (mRCR) | 86.4% (molar conversion) | 93.6% |

| Cofactor Rebalancing | (S)-1-phenyl-1,2-ethanediol | Engineered E. coli with pyridine nucleotide transhydrogenases | 95.2% | 97.4% |

| Cell Immobilization | (R)-1-phenyl-1,2-ethanediol | Immobilized cells with (2R,3R)-butanediol dehydrogenase | 81% | >99% |

| Multi-enzyme System | (S)-1-phenyl-1,2-ethanediol | Coupled multi-enzyme system with xylan co-substrate | 98.3% | 100% |

Sequential Enzymatic Hydrolysis and Acetylation Strategies

The synthesis of 1-phenyl-1,2-ethanediol diacetate can be envisioned through a sequential enzymatic process, potentially involving the hydrolysis of a related ester followed by a targeted acetylation of the diol. This approach leverages the high selectivity of enzymes to control the chemical transformations.

Enzymatic kinetic resolution via hydrolysis is a well-established method. For instance, the hydrolysis of racemic 1-phenylethyl acetate using Candida antarctica lipase (B570770) B (CALB) is a common strategy to produce enantiopure 1-phenylethanol (B42297). chemicalbook.com This principle can be extended to the diacetate. A potential strategy would involve the enantioselective hydrolysis of racemic 1-phenyl-1,2-ethanediol diacetate, which would yield a mixture of an enantiopure diol and the remaining enantiomer of the monoacetate or diacetate. Porcine pancreatic lipase, for example, has been shown to catalyze the regioselective deacetylation of similar diacetoxyphenyl alkyl ketones. nih.gov

Following the generation of the enantiopure 1-phenyl-1,2-ethanediol, the subsequent enzymatic acetylation to form the diacetate presents its own set of challenges and opportunities. Lipases are commonly employed for acetylation reactions in non-aqueous media. The kinetic resolution of racemic alcohols, such as 1-phenylethanol, is often achieved through lipase-catalyzed acetylation using acyl donors like vinyl acetate. scirp.orgnih.gov Studies have shown that lipases such as Novozym 435 (immobilized Candida antarctica lipase B) are highly effective for this purpose. scirp.org

However, achieving diacetylation of a diol can be complex due to the potential for regioselectivity. Research on the lipase-catalyzed acetylation of 1-phenyl-1,2-ethanediol has shown that Aspergillus niger lipase exclusively acetylates the primary hydroxyl group, yielding the monoacetate with nearly 100% regioselectivity, with no diacetate being detected. researchgate.net This highlights a significant challenge in developing a sequential strategy for the diacetate: the need for an enzyme or reaction conditions that can efficiently acetylate both hydroxyl groups.

A plausible, albeit more complex, sequential strategy could involve:

Enantioselective hydrolysis of racemic 1-phenyl-1,2-ethanediol diacetate to produce an enantiopure diol.

Separation of the enantiopure diol.

A subsequent enzymatic acetylation step under conditions optimized for di-ester formation. This might involve a different lipase or a chemoenzymatic approach where the enzymatic step provides the initial chiral resolution, and a chemical acetylation step completes the synthesis of the diacetate.

The choice of enzyme, acyl donor, and solvent system is critical for the success of the acetylation step. For example, the use of protic ionic liquids as reaction media has been shown to support high enantioselectivity in the lipase-catalyzed acylation of 1-phenylethanol. rsc.org

Table 2: Enzymes and Conditions for Related Acetylation/Deacetylation Reactions

| Reaction Type | Substrate/Product | Enzyme | Key Findings |

|---|---|---|---|

| Deacetylation | 2,4-diacetoxyphenyl alkyl ketones | Porcine Pancreatic Lipase | Highly regioselective deacetylation. nih.gov |

| Monoacetylation | 1-phenyl-1,2-ethanediol | Aspergillus niger Lipase | Exclusive formation of the primary monoester. researchgate.net |

| Kinetic Resolution (Acetylation) | (R,S)-1-phenylethanol | Novozym 435 (Candida antarctica lipase B) | Optimized conditions yield high enantiomeric excess. scirp.orgnih.gov |

| Kinetic Resolution (Hydrolysis) | (R,S)-1-phenylethyl acetate | Candida antarctica Lipase B | Effective resolution in various solvent systems. chemicalbook.com |

Hydrolytic Pathways and Ester Cleavage Mechanisms

The hydrolysis of 1-phenyl-1,2-ethanediol diacetate involves the cleavage of one or both of its ester linkages to yield the corresponding monoacetate and ultimately 1-phenyl-1,2-ethanediol. This process can be initiated under acidic, basic, or enzymatic conditions, each following a distinct mechanistic pathway.

Under acidic conditions, the hydrolysis is initiated by protonation of the carbonyl oxygen of one of the acetate groups. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then collapses, eliminating acetic acid and regenerating the protonated alcohol, which is then deprotonated to yield the monoacetate. The process can then be repeated for the second ester group.

Basic hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This irreversible reaction forms a tetrahedral intermediate which then expels the alkoxide as a leaving group. A subsequent proton transfer from the newly formed carboxylic acid to the alkoxide yields the alcohol and a carboxylate salt. The hydrolysis of benzylidene diacetate to benzaldehyde (B42025) under aqueous acid conditions serves as a comparable reaction, highlighting the susceptibility of such benzylic acetates to hydrolysis. ncert.nic.in

Enzymatic hydrolysis offers a highly selective method for the cleavage of the acetate groups. Lipases are commonly employed for the kinetic resolution of racemic mixtures through enantioselective hydrolysis. For instance, in related systems, enzymes can selectively hydrolyze one enantiomer of a racemic acetate, leaving the other enantiomer in high enantiomeric excess. This high degree of selectivity is a cornerstone of biocatalysis in the synthesis of chiral molecules.

Substitution Reactions Involving Acetate Moieties

The acetate groups in 1-phenyl-1,2-ethanediol diacetate can act as leaving groups in nucleophilic substitution reactions, particularly at the benzylic position (C1). The stability of the resulting benzylic carbocation or the ability to form a stable transition state makes this position susceptible to attack by a variety of nucleophiles.

Palladium-catalyzed nucleophilic substitution of benzylic acetates has emerged as a powerful tool in organic synthesis. researchgate.net In these reactions, a palladium(0) catalyst facilitates the displacement of the acetate group by a range of nucleophiles, including malonates, amines, phenols, and sulfinates. researchgate.net The choice of ligand is often crucial for the success of these transformations. For example, bidentate phosphine (B1218219) ligands like DPPF have been shown to be effective in the palladium-catalyzed reaction of benzyl (B1604629) carbonates with malonate carbanions. researchgate.net While direct studies on 1-phenyl-1,2-ethanediol diacetate may be limited, the reactivity of other benzylic acetates suggests its potential to undergo similar transformations, providing a pathway to a diverse array of substituted products.

The stereochemical outcome of these substitution reactions is of significant interest. Nucleophilic substitution at a chiral center can proceed with either inversion or retention of configuration, depending on the reaction mechanism. libretexts.org For instance, SN2 reactions typically proceed with inversion of configuration. inflibnet.ac.in The development of stereospecific nickel-catalyzed cross-coupling reactions of tertiary benzylic acetates demonstrates the potential to control the stereochemistry at the benzylic position during substitution. acs.org

Oxidation and Reduction Processes of the Diacetate

The oxidation and reduction of 1-phenyl-1,2-ethanediol diacetate can target either the phenyl-substituted ethanediol backbone or the acetate groups, although the former is more common. The presence of the diacetate functionality can influence the course of these reactions.

Oxidation of the diacetate would likely first involve the hydrolysis of the ester groups to yield 1-phenyl-1,2-ethanediol. The resulting diol can then be oxidized. For instance, the enantioselective oxidation of racemic 1-phenyl-1,2-ethanediol using glycerol (B35011) dehydrogenase (GDH) has been demonstrated to produce 2-hydroxyacetophenone. nih.govresearchgate.net This reaction is a kinetic resolution, where one enantiomer is preferentially oxidized. nih.govresearchgate.net Stronger oxidizing agents can lead to the cleavage of the carbon-carbon bond of the diol or oxidation of the aromatic ring. The oxidation of 1-phenylethanol in the presence of cobalt acetylacetonates (B15086760) has also been studied, indicating that the corresponding alcohol of the diacetate is susceptible to oxidation. rsc.org

Reduction of 1-phenyl-1,2-ethanediol diacetate would primarily affect the carbonyl groups of the esters, although this is a less common transformation under typical reducing conditions compared to the reduction of aldehydes, ketones, or carboxylic acids. More likely, the diacetate would be hydrolyzed to the diol, which could then be subjected to further reactions. However, if a reduction of the ester groups were to occur, strong reducing agents like lithium aluminum hydride (LiAlH₄) would be required to convert the esters to the corresponding alcohols, which in this case would regenerate 1-phenyl-1,2-ethanediol. sigmaaldrich.com The reduction of related ketones to alcohols is a well-established transformation. merckmillipore.com

Acyl Migration Phenomena and Isomerization Pathways

Acyl migration is a well-documented phenomenon in molecules containing adjacent hydroxyl and acyloxy groups, and it can be anticipated to occur in derivatives of 1-phenyl-1,2-ethanediol diacetate. This intramolecular process involves the transfer of an acyl group from one oxygen atom to another, leading to an isomeric product. In the context of 1-phenyl-1,2-ethanediol diacetate, this would involve the migration of an acetyl group from the C2 position to the C1 position, or vice versa if starting from a monoacetate derivative, to form the isomeric 1-phenyl-1,1-ethanediol diacetate.

This isomerization is typically catalyzed by acid or base and proceeds through a cyclic orthoester intermediate. The stability of the resulting isomer often drives the equilibrium. In the case of 1,2-diacylglycerols, acyl migration to form the more stable 1,3-diacylglycerol is a known process. nih.gov Similarly, for 1-phenyl-1,2-ethanediol diacetate, there could be a thermodynamic preference for one isomeric form over the other. The study of acyl migration in lysophospholipids, where an acyl group moves from the sn-2 to the sn-1 position, highlights that this can be a spontaneous, non-enzymatic reaction that can be influenced by pH and temperature. nih.gov The conditions under which such an isomerization of 1-phenyl-1,2-ethanediol diacetate occurs, and the equilibrium ratio of the 1,2- and 1,1-diacetate isomers, would be key parameters in its synthetic applications. The isomeric 1,1-diacetate, also known as phenyl glycol diacetate, is a known compound. ontosight.ai

Participation in Multi-Component Reaction Systems

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The functional groups present in 1-phenyl-1,2-ethanediol diacetate, or its hydrolyzed form, suggest its potential as a component in certain MCRs.

For instance, the Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.org While 1-phenyl-1,2-ethanediol diacetate itself does not possess the required functional groups to directly participate, its hydrolysis product, 1-phenyl-1,2-ethanediol, contains hydroxyl groups. If one of the hydroxyl groups were oxidized to an aldehyde or ketone, the resulting molecule could then participate as the carbonyl component in a Passerini reaction. The Passerini reaction of indane-1,2,3-trione with isocyanides and benzoic acid derivatives demonstrates the utility of dicarbonyl compounds in such transformations. scielo.brresearchgate.net

Similarly, the Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org Again, a derivative of 1-phenyl-1,2-ethanediol, such as an aldehyde or ketone formed through oxidation, could potentially serve as the carbonyl component in an Ugi reaction. The high atom economy and convergence of MCRs make the exploration of suitable derivatives of 1-phenyl-1,2-ethanediol in these systems an interesting avenue for the synthesis of complex molecular architectures.

Stereochemical Considerations and Chiral Applications of 1 Phenyl 1,2 Ethanediol Diacetate and Its Precursors

Enantioselective Synthesis of 1-Phenyl-1,2-ethanediol (B126754)

The synthesis of enantiomerically pure or enriched 1-phenyl-1,2-ethanediol is a critical first step for its use in chiral applications. Several methods have been developed to achieve this, primarily through enzymatic resolutions and asymmetric dihydroxylation.

Enzymatic Resolution:

Kinetic resolution using enzymes is a powerful technique for separating racemic mixtures of 1-phenyl-1,2-ethanediol. This method relies on the stereoselective action of an enzyme to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer.

For instance, glycerol (B35011) dehydrogenase (GDH) has been employed for the kinetic resolution of racemic 1-phenyl-1,2-ethanediol. nih.gov In this process, the enzyme selectively oxidizes one enantiomer to 2-hydroxyacetophenone, leaving the other enantiomer in high enantiomeric excess. nih.gov To overcome product inhibition caused by 2-hydroxyacetophenone, a continuous extraction method using a microporous hydrophobic hollow fiber membrane has been successfully implemented. nih.gov This approach, coupled with cofactor regeneration using lactate (B86563) dehydrogenase, achieved a conversion of 50% with an enantiomeric excess of >99% for the (S)-enantiomer. nih.gov

Another enzymatic approach involves the use of butanediol (B1596017) dehydrogenase. A (2R,3R)-butanediol dehydrogenase (KgBDH) from Kurthia gibsonii SC0312 has shown high enantioselectivity in producing (R)-1-phenyl-1,2-ethanediol through the reduction of 2-hydroxyacetophenone. researchgate.net This method has yielded (R)-1-phenyl-1,2-ethanediol with an impressive 87.4% yield and over 99% optical purity. researchgate.net

Whole-cell biocatalysts have also proven effective. For example, recombinant Escherichia coli cells co-expressing Candida magnolia carbonyl reductase (CMCR) and glucose dehydrogenase (GDH) have been used to reduce α-hydroxy acetophenone (B1666503) to (S)-1-phenyl-1,2-ethanediol with 90% yield and 99% enantiomeric excess, even at a high substrate concentration of 1.0 M. nih.gov

Asymmetric Dihydroxylation:

The Sharpless asymmetric dihydroxylation offers a direct route to enantiomerically enriched vicinal diols from alkenes. wikipedia.org This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to stereoselectively add two hydroxyl groups across a double bond. wikipedia.org The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), dictates the stereochemical outcome of the reaction, leading to the formation of either the (R,R) or (S,S) diol, respectively. wikipedia.org This method is highly effective for a wide range of alkenes and often provides high enantioselectivities. wikipedia.org For example, the stereospecific dihydroxylation of styrene (B11656) catalyzed by naphthalene (B1677914) dioxygenase has been shown to produce (R)-1-phenyl-1,2-ethanediol with a 78.6% enantiomeric excess. nih.gov

| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Enzymatic Resolution | Glycerol Dehydrogenase (GDH) | Racemic 1-phenyl-1,2-ethanediol | (S)-1-phenyl-1,2-ethanediol | >99% | ~50% |

| Enzymatic Reduction | (2R,3R)-Butanediol Dehydrogenase (KgBDH) | 2-hydroxyacetophenone | (R)-1-phenyl-1,2-ethanediol | >99% | 87.4% |

| Whole-Cell Biocatalysis | Recombinant E. coli (CMCR/GDH) | α-hydroxy acetophenone | (S)-1-phenyl-1,2-ethanediol | 99% | 90% |

| Asymmetric Dihydroxylation | Naphthalene Dioxygenase | Styrene | (R)-1-phenyl-1,2-ethanediol | 78.6% | - |

Application as Chiral Building Blocks in Asymmetric Synthesis

Enantiomerically pure 1-phenyl-1,2-ethanediol and its diacetate are valuable chiral building blocks in the synthesis of more complex chiral molecules. chemimpex.comchemimpex.com The defined stereochemistry of these compounds allows for the introduction of specific stereocenters into a target molecule, which is crucial in the development of pharmaceuticals and other biologically active compounds. chemimpex.comchemimpex.com

The hydroxyl groups of 1-phenyl-1,2-ethanediol can be selectively protected or activated to participate in a variety of chemical transformations. For example, the diol can be converted into a cyclic sulfate (B86663) and subsequently opened with a nucleophile in a stereospecific manner, allowing for the introduction of a new functional group with inversion of configuration at one of the stereocenters.

Furthermore, the chiral diol can be used to synthesize chiral epoxides, which are versatile intermediates in organic synthesis. The stereochemistry of the diol directly translates to the stereochemistry of the resulting epoxide, providing access to enantiomerically pure building blocks for the synthesis of natural products and pharmaceuticals.

Precursors for Chiral Ligands and Catalysts in Stereoselective Transformations

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. researchgate.net Enantiomerically pure 1-phenyl-1,2-ethanediol serves as a readily available precursor for the synthesis of a variety of chiral ligands. sigmaaldrich.com The two hydroxyl groups can be functionalized to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur, which can then chelate to a metal center to form a chiral catalyst.

For instance, the diol can be converted into a cyclic phosphite (B83602) or phosphoramidite (B1245037) ligand. These ligands, when complexed with transition metals like rhodium, palladium, or iridium, can catalyze a wide range of asymmetric reactions, including hydrogenation, hydroformylation, and allylic alkylation, with high enantioselectivity. The rigid backbone of the 1-phenyl-1,2-ethanediol unit helps to create a well-defined chiral environment around the metal center, which is essential for effective stereochemical control.

The modular nature of this approach allows for the synthesis of a library of ligands with varying steric and electronic properties by simply modifying the substituents on the phosphorus or nitrogen atoms. This enables the fine-tuning of the catalyst for a specific transformation to achieve optimal reactivity and enantioselectivity.

| Ligand Type | Metal | Application |

| Chiral Phosphine (B1218219) | - | Asymmetric Hydrogenations |

| Helically Chiral Polymers | Pd, Rh | Asymmetric Allylic Substitution, Asymmetric Hydrogenation |

Diastereoselective Transformations and Control of Stereochemistry

When 1-phenyl-1,2-ethanediol diacetate already possesses one or more stereocenters, it can be used as a substrate in diastereoselective reactions. The existing stereochemistry of the molecule can influence the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over the other. This is a fundamental strategy in organic synthesis for controlling the relative stereochemistry of multiple stereocenters within a molecule.

For example, the epoxidation of an allylic alcohol derived from enantiomerically pure 1-phenyl-1,2-ethanediol will proceed diastereoselectively, with the directing effect of the existing hydroxyl group favoring the delivery of the oxygen atom to one face of the double bond. Similarly, the reduction of a ketone or imine containing a chiral 1-phenyl-1,2-ethanediol moiety will often proceed with high diastereoselectivity, governed by the steric and electronic properties of the chiral auxiliary.

The diacetate group in 1-phenyl-1,2-ethanediol diacetate can also influence the stereochemical course of reactions at other positions in the molecule through steric hindrance or by participating in the reaction mechanism. The ability to control the formation of specific diastereomers is crucial in the total synthesis of complex natural products and in the development of single-isomer pharmaceuticals.

Mechanistic Studies and Theoretical Insights into 1 Phenyl 1,2 Ethanediol Diacetate Chemistry

Elucidation of Reaction Mechanisms (e.g., ring opening of epoxides, esterification)

The synthesis of 1-phenyl-1,2-ethanediol (B126754) diacetate often involves two key chemical transformations: the ring-opening of epoxides and esterification. The elucidation of the mechanisms governing these reactions is crucial for optimizing reaction conditions and achieving high yields of the desired product.

Ring Opening of Epoxides:

The formation of 1,2-diacetates, such as 1-phenyl-1,2-ethanediol diacetate, can be achieved through the ring-opening of corresponding epoxides, in this case, styrene (B11656) oxide. growingscience.com This reaction is typically carried out using acetic anhydride (B1165640) in the presence of a catalyst. The strained three-membered ring of the epoxide makes it susceptible to nucleophilic attack. growingscience.commdpi.com

The mechanism of acid-catalyzed ring-opening of epoxides generally begins with the protonation of the epoxide oxygen. youtube.com This activation makes the epoxide significantly more reactive towards even poor nucleophiles. youtube.com In the context of forming 1-phenyl-1,2-ethanediol diacetate, the nucleophile is the acetate (B1210297) ion, which can be generated from acetic anhydride. The attack of the acetate ion occurs from the side opposite to the protonated oxygen, leading to an inversion of stereochemistry if the carbon atom is chiral. youtube.comsemanticscholar.org

Several catalysts have been employed to facilitate this transformation, including molecular sieves (4Å), erbium(III) triflate, and various Lewis acids. growingscience.comsemanticscholar.org The use of 4Å molecular sieves with acetic anhydride has been reported as an efficient method for the ring-opening of epoxides to form 1,2-diacetates, offering high yields and short reaction times. growingscience.com In the case of erbium(III) triflate, it is proposed that the catalyst activates the epoxide ring, which is then opened by the acetate ion acting as a nucleophile. semanticscholar.org

However, with aromatic epoxides like styrene oxide, side reactions such as rearrangement to aldehydes (phenylacetaldehyde) can occur, especially in the presence of certain catalysts. semanticscholar.orgnorthwestern.edu For instance, the reaction of styrene oxide with acetic anhydride catalyzed by erbium triflate can yield a mixture of 1,2-diacetoxy-1-phenylethane and 2,2-diacetoxy-1-phenylethane, the latter resulting from the diacetoxy protection of the rearranged aldehyde. semanticscholar.org

Esterification:

Esterification is the process of forming an ester from an alcohol and a carboxylic acid. In the context of 1-phenyl-1,2-ethanediol diacetate, this would involve the acetylation of both hydroxyl groups of 1-phenyl-1,2-ethanediol. This can be achieved using an acyl donor like acetic anhydride or acetyl chloride, often in the presence of a catalyst. jetir.orgontosight.ai

The mechanism of acid-catalyzed esterification typically involves the protonation of the carbonyl oxygen of the carboxylic acid (or anhydride), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. tu-clausthal.de

The esterification of phenols, which have a hydroxyl group directly attached to an aromatic ring, can also be accomplished using acetic anhydride, sometimes without the need for a catalyst, by optimizing the reaction temperature. jetir.org Various catalysts, including acids, bases, and enzymes (lipases), can be used to promote esterification reactions. scirp.orgorganic-chemistry.org

The following table summarizes the catalysts and conditions used in the synthesis of diacetates from epoxides.

| Catalyst/Reagent | Substrate | Product | Key Findings |

| 4Å Molecular Sieves / Acetic Anhydride | Various Epoxides | 1,2-Diacetates | High yields, short reaction times, recyclable reagent. growingscience.com |

| Erbium(III) Triflate / Acetic Anhydride | Styrene Oxide | Mixture of 1,2- and 2,2-diacetoxy-1-phenylethanes | Competitive epoxide rearrangement to aldehyde occurs. semanticscholar.org |

| Carboxylates | Epoxides and Carboxylic Acids | Chlorohydrin Esters | Carboxylate acts as a nucleophilic catalyst. bohrium.comsci-hub.se |

Computational Chemistry and Quantum Mechanical Analyses for Analogous Systems

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the reaction mechanisms, energetics, and electronic structures of molecules analogous to 1-phenyl-1,2-ethanediol diacetate. mdpi.com Studies on similar systems, such as the cycloaddition of CO2 to styrene oxide, help in understanding the intricacies of reactions involving the epoxide ring. mdpi.com

For instance, DFT calculations have been employed to investigate the catalytic activity of various compounds in the reaction between CO2 and styrene oxide. mdpi.com These studies can elucidate the role of non-covalent interactions, such as hydrogen bonding, in influencing the reactivity of the catalyst. mdpi.com The mechanistic pathway for the transformation of styrene oxide can be proposed, involving steps like the nucleophilic attack on the epoxide, insertion of another molecule, and subsequent ring-closing. mdpi.com

Quantum chemical analyses have also been used to study the epoxidation of styrene, a precursor to 1-phenyl-1,2-ethanediol diacetate. northwestern.edu These studies can predict the energy barriers for the formation of the desired epoxide versus side products like phenylacetaldehyde, which is consistent with experimental observations of selectivity. northwestern.edu The use of models like the polarizable continuum model can account for the effect of the solvent on the reaction. northwestern.edu

Furthermore, computational methods are instrumental in understanding the role of catalysts in these reactions. For example, in the iron-catalyzed aziridination of styrene, where epoxide formation is a side reaction, DFT calculations can help to identify the reactive intermediates responsible for oxygen atom transfer. mdpi.com

The following table presents data from a DFT study on the CO2 cycloaddition into styrene oxide, showcasing the kind of insights that can be gained for analogous systems.

| Catalyst | Styrene Oxide Conversion (%) | Cyclic Styrene Carbonate Yield (%) |

| Imidazole | High | Moderate (31-53%) |

| 1-Methylimidazole | High | Moderate (31-53%) |

| 2-Methylimidazole | High | Moderate (31-53%) |

| Benzimidazole | High | Moderate (31-53%) |

| 2-Iodo-1-Methylimidazole | High | Low |

| ZnI2 | High | Low |

Data adapted from a study on the cycloaddition of CO2 into styrene oxide, demonstrating the application of computational and experimental methods to understand reactivity in analogous systems. mdpi.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of 1-phenyl-1,2-ethanediol diacetate and related molecules are crucial for understanding their physical properties and reactivity. Conformational analysis helps in identifying the most stable arrangements of the molecule in space.

For molecules containing phenyl groups, π-π stacking interactions are a significant type of non-covalent interaction that influences their structure and properties. researchgate.net The nature and strength of these interactions can be affected by substituents on the phenyl ring. researchgate.net Theoretical studies on substituted benzene (B151609) dimers have shown that both electrostatic and dispersion interactions contribute to the binding energy. researchgate.net

In the case of phenyl acetates, electronic interactions between the substituent on the phenyl ring and the acetate group can be studied using spectroscopic techniques and computational methods. acs.org These interactions can influence the chemical and physical properties of the molecule.

The study of edge-to-face aryl-aryl interactions in substituted benzene dimers has revealed that substituent effects arise from differential electrostatic interactions between the hydrogens on one ring and the π-cloud of the other, as well as direct interactions of the substituents with the unsubstituted ring. nih.gov

The table below shows the binding energies of substituted benzene dimers, illustrating the effect of substituents on π-stacking interactions.

| Dimer | Estimated Binding Energy (kcal/mol) |

| Benzene Dimer | -2.48 |

| Benzene-Toluene | -2.71 |

| Benzene-Phenol | -3.07 |

| Benzene-Benzonitrile | -3.61 |

| Benzene-Fluorobenzene | -2.71 |

Data from a high-level theoretical study on substituent effects in π-stacking interactions, providing insights into the intermolecular forces relevant to phenyl-containing compounds. researchgate.net

Kinetic Studies of Chemical Reactions

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions involved in the synthesis and transformation of 1-phenyl-1,2-ethanediol diacetate. These studies provide quantitative data on how reaction conditions such as temperature, concentration, and catalysts affect the reaction rate.

Kinetics of Epoxide Ring-Opening:

The kinetics of the ring-opening of epoxides with carboxylic acids have been investigated, particularly in the context of the coating and polymer industry. bohrium.comresearchgate.net It has been found that the reaction rate is influenced by the nature of the catalyst and the solvent. bohrium.com In carboxylate-catalyzed systems, the reaction is often first order with respect to both the epoxide and the catalyst, and zero order with respect to the carboxylic acid. sci-hub.se This suggests that the rate-determining step is the nucleophilic attack of the carboxylate on the epoxide. sci-hub.se

The rate of acid-catalyzed ring-opening of epoxides is also dependent on the activity of the hydronium ion and the concentration of other species in the solution, such as sulfate (B86663) and bisulfate ions in sulfuric acid. nih.gov

Kinetics of Esterification:

The kinetics of esterification reactions have been extensively studied for various systems. uobaghdad.edu.iqresearchgate.netmdpi.com These reactions are typically reversible, and the rate is influenced by temperature, the molar ratio of reactants, and the presence of a catalyst. uobaghdad.edu.iqresearchgate.net For the esterification of acetic acid with ethanol, increasing the temperature generally increases the rate constant and the conversion. uobaghdad.edu.iqresearchgate.net

Kinetic studies on the enzymatic resolution of related compounds, such as 1-phenylethanol (B42297), provide insights into the reaction rates and the influence of substrate concentration. scirp.org In some cases, product inhibition can significantly affect the reaction rate. researchgate.net

The following table presents kinetic data for the esterification of rosin (B192284) with pentaerythritol, a complex esterification process, which can provide a model for understanding the kinetics of diacetate formation.

| Reaction Step | Activation Energy (kJ/mol) |

| Mono-ester formation | 65.81 |

| Di-ester formation | 79.23 |

| Tri-ester formation | 98.54 |

| Tetra-ester formation | 129.13 |

| Decarboxylation of rosin | 233.00 |

Data from a kinetic study of the esterification of rosin and pentaerythritol, illustrating the determination of kinetic parameters for a multi-step esterification reaction. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Phenyl 1,2 Ethanediol Diacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Phenyl-1,2-ethanediol (B126754) diacetate, ¹H and ¹³C NMR are crucial for confirming its molecular structure and assessing isomeric purity.

In the ¹H NMR spectrum of 1-Phenyl-1,2-ethanediol diacetate, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.26-7.36 ppm). The methine proton (CH) adjacent to the phenyl group and one of the acetate (B1210297) groups gives a distinct signal, a doublet of doublets, at approximately δ 6.02 ppm. The two diastereotopic protons of the methylene (B1212753) group (CH₂) adjacent to the other acetate group appear as a multiplet around δ 4.26-4.36 ppm. The two methyl groups of the diacetate functionality are observed as sharp singlets at δ 2.05 and 2.11 ppm.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.26-7.36 | Multiplet | - |

| CH-OAc | 6.02 | Doublet of Doublets | 7.9, 3.9 |

| CH₂-OAc | 4.26-4.36 | Multiplet | - |

| COCH₃ | 2.11 | Singlet | - |

| COCH₃ | 2.05 | Singlet | - |

¹H NMR Spectral Data for 1-Phenyl-1,2-ethanediol diacetate

The ¹³C NMR spectrum would further confirm the structure, with distinct signals for the carbonyl carbons of the acetate groups expected around 170 ppm, aromatic carbons between 125-140 ppm, and the aliphatic carbons of the ethane (B1197151) backbone and methyl groups at higher fields.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for determining the purity of 1-Phenyl-1,2-ethanediol diacetate and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like 1-Phenyl-1,2-ethanediol diacetate. A reversed-phase HPLC method, likely employing a C18 column, would be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with gradient elution being effective for separating the diacetate from its more polar precursor, 1-phenyl-1,2-ethanediol, and other potential byproducts. Detection is commonly achieved using a UV detector, set to a wavelength where the phenyl group exhibits strong absorbance (around 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. Given its molecular weight, 1-Phenyl-1,2-ethanediol diacetate is amenable to GC-MS analysis. A typical method would involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrum obtained provides a molecular fingerprint, with the molecular ion peak and characteristic fragmentation patterns confirming the compound's identity.

Advanced Mass Spectrometry Techniques (e.g., LC-QTOF-MS)

For highly accurate mass determination and structural confirmation, advanced techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are employed. This method combines the separation power of LC with the high resolution and mass accuracy of a QTOF mass analyzer. It allows for the determination of the elemental composition of the parent molecule and its fragments, providing an additional layer of confidence in the identification of 1-Phenyl-1,2-ethanediol diacetate and the characterization of any unknown impurities.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of 1-Phenyl-1,2-ethanediol diacetate shows characteristic absorption bands that confirm its structure. Strong C=O stretching vibrations for the ester groups are prominent around 1740 cm⁻¹. The C-O stretching vibrations of the acetate groups are observed in the region of 1230 cm⁻¹ and 1040 cm⁻¹. Aromatic C-H stretching can be seen around 3010 cm⁻¹, while aliphatic C-H stretching appears at approximately 2920 cm⁻¹.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3010 |

| Aliphatic C-H Stretch | 2920 |

| Ester C=O Stretch | 1740 |

| C-O Stretch | 1230, 1040 |

Key IR Absorption Bands for 1-Phenyl-1,2-ethanediol diacetate.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the phenyl ring and the C-C backbone, which are often strong in Raman scattering.

X-ray Diffraction Studies for Solid-State Structure (for related diol)

In one study, 1-phenyl-1,2-ethanediol was found to crystallize in the triclinic space group P-1. researchgate.net The asymmetric unit contains four molecules of the diol, which are interconnected through strong hydrogen bonds and C-H···π interactions. researchgate.net The crystal structure is further stabilized by a network of intermolecular O-H···O and C-H···O hydrogen bonds. researchgate.netijcm.ir Another investigation reported the crystallization of this diol in the monoclinic space group P2(1)/n. researchgate.net

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| Triclinic | P-1 | 6.0274 | 16.204 | 17.345 | 117.584 | 99.322 | 90.047 | 1476.1 | 8 |

| Monoclinic | P2(1)/n | 4.7364 | 11.908 | 14.914 | 90 | 90 | 90 | - | - |

Crystallographic Data for 1-Phenyl-1,2-ethanediol. researchgate.netijcm.irresearchgate.net

These findings for the diol provide valuable insights into the potential packing and intermolecular forces that could be present in the crystalline form of its diacetate derivative.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1-phenyl-1,2-ethanediol (B126754) diacetate involves the acetylation of 1-phenyl-1,2-ethanediol with reagents like acetic anhydride (B1165640) or acetyl chloride. researchgate.net While effective, these methods often rely on harsh conditions and produce stoichiometric byproducts. Future research is poised to develop more sustainable and efficient synthetic strategies, primarily focusing on biocatalysis and green chemistry principles.

A significant research frontier is the enzymatic synthesis of the precursor, optically pure 1-phenyl-1,2-ethanediol. The use of whole-cell biocatalysts and isolated enzymes offers a promising alternative to conventional chemical reduction and resolution methods. nih.gov For instance, research has demonstrated the highly efficient synthesis of (S)-1-phenyl-1,2-ethanediol from α-hydroxy acetophenone (B1666503) using recombinant Escherichia coli cells that co-express Candida magnolia carbonyl reductase (CMCR) and glucose dehydrogenase (GDH) for cofactor regeneration. nih.gov This method achieves high yields (90%) and excellent enantiomeric excess (99%) at high substrate concentrations without the need for an external cofactor. nih.gov Another approach involves the kinetic resolution of racemic 1-phenyl-1,2-ethanediol through enantioselective oxidation catalyzed by glycerol (B35011) dehydrogenase (GDH), which can yield the (S)-enantiomer with over 99% enantiomeric excess. nih.gov

Building on the sustainable synthesis of the diol precursor, future work will likely focus on green acetylation methods. The use of immobilized enzymes, such as acyltransferases in aqueous media, represents a significant step forward. Studies on the synthesis of other esters, like 2-phenethyl acetate (B1210297), have shown that immobilized acyltransferase from Mycobacterium smegmatis can achieve near-quantitative conversion in water, with the biocatalyst being recyclable for multiple batches. nih.gov Applying similar immobilized enzyme technology to the diacetylation of 1-phenyl-1,2-ethanediol could drastically reduce solvent waste and improve process sustainability.

Future investigations should also explore lipase-catalyzed transesterification for the synthesis of the diacetate. While early studies on the lipase-catalyzed transesterification of 1-phenyl-1,2-ethanediol resulted in a mixture of products with low enantiomeric excess, optimization of reaction parameters—such as the choice of lipase (B570770), acyl donor, and solvent system—could lead to highly selective and efficient processes. nih.govscirp.org

Table 1: Biocatalytic Approaches for the Synthesis of the Precursor, 1-Phenyl-1,2-ethanediol

| Biocatalytic Method | Enzyme/Organism | Substrate | Product | Key Findings |

| Asymmetric Reduction | Recombinant E. coli (co-expressing CMCR and GDH) | α-Hydroxy acetophenone | (S)-1-phenyl-1,2-ethanediol | 90% yield, 99% enantiomeric excess; no external cofactor needed. nih.gov |

| Kinetic Resolution | Glycerol Dehydrogenase (GDH) | Racemic 1-phenyl-1,2-ethanediol | (S)-1-phenyl-1,2-ethanediol | >99% enantiomeric excess; overcomes product inhibition via continuous extraction. nih.gov |

| Enantioselective Oxidation | Brevibacterium lutescens CCZU12-1 | Racemic 1-phenyl-1,2-ethanediol | (S)-1-phenyl-1,2-ethanediol | Leaves the (S)-enantiomer intact with 99% enantiomeric excess. nih.gov |

Exploration of New Catalytic Applications in Fine Chemical Synthesis

Currently, 1-phenyl-1,2-ethanediol diacetate is primarily regarded as a synthetic intermediate or a protected form of the corresponding diol. researchgate.net Its application as a catalyst in its own right remains an unexplored domain, presenting a significant opportunity for future research. The molecule possesses two acetate groups on a chiral backbone, a structural motif that could potentially be leveraged in asymmetric catalysis.

Future research could investigate the potential of metal complexes of 1-phenyl-1,2-ethanediol diacetate or its derivatives to act as catalysts. The chiral diacetate could serve as a ligand for transition metals, creating a chiral environment for asymmetric transformations such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The electronic properties of the acetate groups could influence the reactivity and selectivity of the metallic center.

Another avenue of exploration is in the field of organocatalysis. While the diacetate itself is unlikely to be a potent organocatalyst, its derivatives could be designed to incorporate catalytically active functionalities. For example, modification of the phenyl ring with acidic or basic groups could yield a bifunctional chiral catalyst. The diacetate moiety could serve to create a specific three-dimensional structure that enhances stereocontrol in organocatalytic reactions. The research into its precursor, 1-phenyl-1,2-ethanediol, as a crucial synthon for pharmaceuticals like β-adrenergic blocking agents underscores the importance of chirality in this molecular framework, hinting at the potential for its derivatives in stereoselective synthesis. researchgate.net

Advanced Mechanistic Probing and Computational Modeling

A deeper understanding of the reaction mechanisms involved in the synthesis and potential applications of 1-phenyl-1,2-ethanediol diacetate is crucial for process optimization and the rational design of new catalysts. Future research should employ advanced analytical and computational tools to probe these mechanisms in detail.

For the synthesis of the diacetate, kinetic studies, such as those performed for the acetylation of wood, can determine activation energies and elucidate the rate-limiting steps, whether they be diffusion-controlled or chemically controlled. researchgate.net Investigating the kinetics of both catalyzed and non-catalyzed acetylation of 1-phenyl-1,2-ethanediol would provide valuable insights for improving reaction efficiency.

Moreover, the application of computational chemistry, particularly Density Functional Theory (DFT), can model reaction pathways and transition states. dntb.gov.ua Such studies can clarify the role of catalysts, predict the stereochemical outcome of reactions, and help in the design of more effective catalytic systems. For instance, computational studies have been used to understand the interaction dynamics in peptide-catalyzed enantioselective acylation reactions, providing a template for how the acylation of 1-phenyl-1,2-ethanediol could be modeled. diva-portal.org These studies can rationalize enantioselectivity by analyzing the non-covalent interactions between the catalyst and the substrate enantiomers. diva-portal.org

Table 2: Potential Methodologies for Advanced Mechanistic Probing

| Methodology | Application Area | Research Goal |

| Kinetic Analysis | Synthesis of the diacetate | Determine reaction rates, activation energies, and identify rate-limiting steps. researchgate.net |

| In-situ Spectroscopy (NMR, IR) | Catalytic reactions | Monitor reaction progress, identify transient intermediates, and understand catalyst-substrate interactions. |

| Computational Modeling (DFT) | Synthesis and Catalysis | Elucidate reaction pathways, calculate transition state energies, and predict stereochemical outcomes. dntb.gov.ua |

| Isotope Labeling Studies | Mechanistic elucidation | Trace the path of atoms through a reaction to confirm proposed mechanisms. |

| X-ray Crystallography | Catalyst-substrate complexes | Determine the three-dimensional structure of catalyst-substrate complexes to understand the basis of stereoselectivity. mdpi.com |

Integration into Complex Chemical Synthesis Pathways

The role of 1-phenyl-1,2-ethanediol as a chiral building block for pharmaceuticals and agrochemicals is well-established. researchgate.netnih.gov The diacetate derivative serves as a stable, protected form of this valuable diol, which can be advantageous in multi-step syntheses. Future research will likely focus on the strategic integration of 1-phenyl-1,2-ethanediol diacetate into the total synthesis of complex natural products and active pharmaceutical ingredients.

The use of the diacetate as a protecting group allows for other chemical transformations to be performed on different parts of a molecule without affecting the diol functionality. The acetate groups can then be selectively removed under mild conditions to reveal the diol at a later stage of the synthesis. An emerging opportunity lies in developing orthogonal protecting group strategies where the diacetate can be selectively cleaved in the presence of other ester or alcohol protecting groups.

Furthermore, the diacetate functionality itself could be used as a handle for further transformations. For example, the development of catalytic methods that can selectively functionalize one of the acetate groups while leaving the other intact would open up new synthetic possibilities. This would allow for the differential functionalization of the two hydroxyl groups of the original diol, a challenging task to achieve with high selectivity. The established importance of optically pure 1-phenyl-1,2-ethanediol as a synthon for β-adrenergic blocking agents highlights the potential value of such synthetic strategies. researchgate.net The development of novel synthetic pathways that leverage the unique properties of 1-phenyl-1,2-ethanediol diacetate will continue to be an active area of research, driven by the demand for more efficient and elegant solutions to complex synthetic challenges.

Q & A

Q. What are the primary synthetic routes for 1-phenyl-1,2-ethanediol diacetate, and how can its purity be validated?

The compound is typically synthesized via acetylation of 1-phenyl-1,2-ethanediol using acetic anhydride or acetyl chloride in the presence of a catalyst. Purity validation involves chromatographic methods (HPLC, GC) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For example, NMR analysis confirms the absence of unreacted diol or monoacetylated intermediates by verifying the disappearance of hydroxyl proton signals and the appearance of acetate methyl resonances (~2.0–2.1 ppm) .

Q. Which catalytic systems are effective for the deoxydehydration (DODH) of 1-phenyl-1,2-ethanediol diacetate to styrene?

Molybdenum-based catalysts, such as [Cp*MoO₂]₂, are effective for DODH. Under stoichiometric conditions at 120°C in toluene, full conversion of the diacetate to styrene is achieved. Reaction monitoring via ¹H NMR confirms product formation and identifies intermediates (e.g., vanadium diolate species in related systems) .

Q. How is stereoselective reduction of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol achieved?

Candida parapsilosis CCTCC M203011 produces (S)-carbonyl reductase II (SCRII), which catalyzes the asymmetric reduction of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol with >99% enantiomeric excess (ee). The process involves NADPH-dependent cofactor regeneration, optimized via fermentation medium adjustments (e.g., glucose and yeast extract concentrations) .

Q. What analytical methods are used to resolve enantiomers of 1-phenyl-1,2-ethanediol?

Chiral HPLC (e.g., Chiralcel OB-H column) is standard for determining optical purity. For example, enzymatic resolution via enantioselective oxidation can overcome product inhibition by continuous extraction, monitored via HPLC .

Q. How does ester substitution influence DODH reactivity of 1-phenyl-1,2-ethanediol derivatives?

Electron-withdrawing groups (e.g., esters) lower the transition-state energy for C–O bond cleavage. Competitive experiments show ester-substituted substrates undergo DODH with higher selectivity due to stabilization of intermediates via π* orbital interactions .

Advanced Research Questions

Q. How can conflicting kinetic data in DODH reactions be resolved?

Time-course ¹H NMR studies of styrene formation from 1-phenyl-1,2-ethanediol diacetate reveal non-linear kinetics (zero-order in diol), suggesting multiple reactive intermediates. Computational modeling of reaction pathways (e.g., DFT calculations) and in-situ spectroscopic monitoring (e.g., Raman) help identify rate-limiting steps and transient species .

Q. What strategies improve the optical purity of (R)-1-phenyl-1,2-ethanediol in enzymatic systems?

Deep eutectic solvents (e.g., choline chloride/triethylene glycol) enhance enantioselectivity of epoxide hydrolases in resolving styrene oxide to (R)-1-phenyl-1,2-ethanediol. Immobilization of enzymes on solid supports further stabilizes activity and reduces byproduct formation .

Q. How can cofactor regeneration be optimized for large-scale biocatalytic production?

Co-expression of (R)-specific carbonyl reductase with formate dehydrogenase (FDH) in E. coli enables NADH regeneration via formate oxidation. This system achieves 85.9% yield and 100% ee of (R)-1-phenyl-1,2-ethanediol at 6 g/L substrate concentration .

Q. Why do some Mo-based catalysts form "dead-end" intermediates in DODH reactions?

Vanadium diolate complexes (e.g., 53 in Scheme 48) are inactive toward olefin formation due to strong Mo–O bonding, as shown by NMR and controlled heating experiments. Catalyst design must avoid such traps by modifying ligand electronics (e.g., ONO pincer ligands) .

Q. What hybrid systems enhance biocatalytic efficiency for (S)-1-phenyl-1,2-ethanediol synthesis?

A cell-free protein synthesis (CFPS) system with spatially organized enzymes (SpyTag/SpyCatcher and SnoopTag/SnoopCatcher fusions) increases yield by 3× compared to free enzymes. This approach optimizes substrate channeling and reduces diffusion limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.